Cas no 903313-67-7 (2-amino-3-(3-methoxybenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide)

2-amino-3-(3-methoxybenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide structure
903313-67-7 structure
Product name:2-amino-3-(3-methoxybenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide
CAS No:903313-67-7
MF:C24H21N3O4
MW:415.441245794296
CID:5494833

2-amino-3-(3-methoxybenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-amino-3-(3-methoxybenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide
    • Inchi: 1S/C24H21N3O4/c1-30-16-9-7-8-15(14-16)23(28)22-21(25)20(18-11-5-6-13-27(18)22)24(29)26-17-10-3-4-12-19(17)31-2/h3-14H,25H2,1-2H3,(H,26,29)
    • InChI Key: ASFQYKUGCAUVOK-UHFFFAOYSA-N
    • SMILES: C1(C(NC2=CC=CC=C2OC)=O)=C2N(C=CC=C2)C(C(=O)C2=CC=CC(OC)=C2)=C1N

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Life Chemicals
F2633-0243-20μmol
2-amino-3-(3-methoxybenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide
903313-67-7 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2633-0243-20mg
2-amino-3-(3-methoxybenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide
903313-67-7 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2633-0243-5mg
2-amino-3-(3-methoxybenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide
903313-67-7 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2633-0243-1mg
2-amino-3-(3-methoxybenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide
903313-67-7 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2633-0243-30mg
2-amino-3-(3-methoxybenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide
903313-67-7 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2633-0243-75mg
2-amino-3-(3-methoxybenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide
903313-67-7 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2633-0243-10μmol
2-amino-3-(3-methoxybenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide
903313-67-7 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2633-0243-3mg
2-amino-3-(3-methoxybenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide
903313-67-7 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2633-0243-2mg
2-amino-3-(3-methoxybenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide
903313-67-7 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2633-0243-4mg
2-amino-3-(3-methoxybenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide
903313-67-7 90%+
4mg
$66.0 2023-05-16

Additional information on 2-amino-3-(3-methoxybenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide

Introduction to 2-amino-3-(3-methoxybenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide (CAS No. 903313-67-7) and Its Emerging Applications in Chemical Biology

The compound 2-amino-3-(3-methoxybenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide, identified by its CAS number 903313-67-7, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This indolizine derivative, characterized by its unique structural motifs including an amino group, a methoxybenzoyl moiety, and a methoxyphenyl substituent, has garnered attention due to its versatile chemical properties and promising biological activities.

Recent advancements in the field of medicinal chemistry have highlighted the importance of heterocyclic compounds in drug discovery. Indolizines, a class of nitrogen-containing heterocycles, are known for their structural diversity and biological relevance. The presence of multiple functional groups in 2-amino-3-(3-methoxybenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide makes it a valuable scaffold for designing novel bioactive molecules. Specifically, the combination of an amino group, which can participate in hydrogen bonding interactions, and the electron-withdrawing effect of the methoxybenzoyl group, enhances the compound's potential as a pharmacophore.

One of the most compelling aspects of this compound is its ability to interact with biological targets in a selective manner. The methoxyphenyl ring, in particular, introduces hydrophobicity and electronic modulation, which can be critical for binding affinity and specificity. Such features are often exploited in the development of small-molecule inhibitors and modulators. For instance, studies have shown that indolizine derivatives can exhibit inhibitory activity against various enzymes and receptors implicated in metabolic diseases, cancer, and inflammatory disorders.

The synthesis of 2-amino-3-(3-methoxybenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide involves multi-step organic transformations that highlight the synthetic versatility of indolizine chemistry. The introduction of the methoxybenzoyl group at the 3-position and the methoxyphenyl group at the nitrogen position requires precise control over reaction conditions to ensure high yield and purity. Advances in catalytic methods have enabled more efficient synthetic routes, making it feasible to produce this compound on a larger scale for both research and potential therapeutic applications.

In terms of biological activity, preliminary studies on 2-amino-3-(3-methoxybenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide have revealed intriguing properties. The compound has shown promise as an inhibitor of certain kinases involved in cell signaling pathways. Specifically, its ability to modulate the activity of Janus kinases (JAKs) has been explored, as dysregulation of JAK signaling is implicated in autoimmune diseases and inflammation. Additionally, its interaction with other targets such as transcription factors has been investigated, suggesting potential therapeutic benefits in oncology.

The structural features of this indolizine derivative also make it an attractive candidate for further derivatization. By modifying one or more functional groups, researchers can fine-tune its biological profile to enhance potency, selectivity, and pharmacokinetic properties. For example, replacing the amino group with other nitrogen-containing heterocycles or introducing additional substituents at strategic positions could lead to novel compounds with improved pharmacological profiles.

Computational chemistry approaches have played a crucial role in understanding the molecular interactions of 2-amino-3-(3-methoxybenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide with biological targets. Molecular docking studies have provided insights into how this compound binds to its intended receptors or enzymes, helping to rationalize its biological activity. These computational models also aid in predicting potential side effects and optimizing drug-like properties such as solubility and metabolic stability.

The growing interest in natural product-inspired scaffolds has further propelled research on indolizine derivatives like 2-amino-3-(3-methoxybenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide. Many natural products contain indolizine cores that exhibit remarkable biological activities. By leveraging these natural templates as starting points for drug design, chemists can generate novel molecules with enhanced efficacy and reduced toxicity. This approach aligns well with current trends toward sustainable drug discovery strategies that mimic nature's own bioactive compounds.

Future directions for research on this compound include exploring its potential as an anticancer agent. Given its ability to inhibit kinases and modulate cell signaling pathways, it may offer therapeutic benefits in treating various types of cancer. Additionally, investigating its effects on other biological processes such as neurodegeneration or bacterial resistance could uncover new avenues for therapeutic intervention.

The development of new analytical techniques has also contributed to a deeper understanding of 2-amino-3-(3-methoxybenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide's properties. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide detailed structural information that is essential for elucidating mechanisms of action and optimizing drug design.

In conclusion,2-amino-3-(3-methoxybenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide (CAS No. 903313-67-7) is a structurally complex yet promising molecule with significant potential in chemical biology and pharmaceutical research. Its unique combination of functional groups makes it a versatile scaffold for designing novel bioactive molecules with applications ranging from metabolic diseases to cancer therapy. As research continues to uncover new aspects of this compound's biology and chemistry,it is poised to play an increasingly important role in drug discovery efforts worldwide.

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